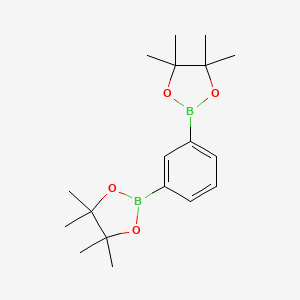
5-Methoxy-3-(tributylstannyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-3-(tributylstannyl)pyridine is a chemical compound with the CAS Number: 1204580-74-4 . It has a molecular weight of 398.18 . The IUPAC name for this compound is 3-methoxy-5-(tributylstannyl)pyridine .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-3-(tributylstannyl)pyridine can be represented by the SMILES stringCCCCSn(CCCC)c1cncc(OC)c1 . The InChI code for this compound is 1S/C6H6NO.3C4H9.Sn/c1-8-6-3-2-4-7-5-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3; . Physical And Chemical Properties Analysis
5-Methoxy-3-(tributylstannyl)pyridine is a solid substance . It has a molecular weight of 398.18 .Applications De Recherche Scientifique
Radioligand Development for Neurological Studies
Compounds similar to "5-Methoxy-3-(tributylstannyl)pyridine" have been utilized in the development of selective radioligands for neurological research. For example, Patel et al. (2003) characterized the in vitro properties of 3-[3H]methoxy-5-(pyridin-2-ylethynyl)pyridine ([3H]MethoxyPyEP), an analogue of the mGluR(5) receptor subtype antagonist, revealing its utility in studying mGluR5 receptor distribution and pharmacological properties in the brain (Patel et al., 2003).
Insecticidal Applications
Pyridine derivatives, which share a core structural motif with "5-Methoxy-3-(tributylstannyl)pyridine," have been explored for their potential as insecticides. Bakhite et al. (2014) synthesized and evaluated the toxicity of various pyridine derivatives against cowpea aphids, demonstrating significant insecticidal activity and suggesting a promising area for the application of such compounds in agricultural research (Bakhite et al., 2014).
Electropolymerization and Material Science
Krompiec et al. (2008) reported on the synthesis and electropolymerization of 3,5-dithienylpyridines and their complexes, indicating the potential of these compounds in creating new electrochromic polymers. Such materials are of interest for their electrochemical stability and utility in various technological applications, including displays and sensors (Krompiec et al., 2008).
Anticancer Research
Modifications of pyridine derivatives have been explored for the development of anticancer agents. Wang et al. (2015) investigated the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, showing potent antiproliferative activities and reduced toxicity, highlighting the therapeutic potential of such compounds in oncology (Wang et al., 2015).
Organic Synthesis and Chemical Transformations
Research into the synthesis and properties of pyridine derivatives, as seen in the work by Bera et al. (2011), contributes to the development of methodologies for creating complex organic molecules. This area of research is fundamental for advancing drug development, material science, and analytical chemistry (Bera et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
tributyl-(5-methoxypyridin-3-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-3-2-4-7-5-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVKQYWOEUQEKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NOSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656783 |
Source


|
| Record name | 3-Methoxy-5-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-(tributylstannyl)pyridine | |
CAS RN |
1204580-74-4 |
Source


|
| Record name | 3-Methoxy-5-(tributylstannyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-5-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)](/img/structure/B598281.png)







